molecular formula C16H29NO3 B1297497 2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid CAS No. 332394-38-4

2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid

Cat. No.: B1297497
CAS No.: 332394-38-4
M. Wt: 283.41 g/mol
InChI Key: JVPOLLYQYUEDLO-UHFFFAOYSA-N
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Description

2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is characterized by its molecular formula C16H29NO3 and a molecular weight of 283.41 g/mol .

Scientific Research Applications

2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of 2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with diisobutylcarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbamoyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Mechanism of Action

The mechanism of action of 2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various downstream effects, depending on the enzyme or receptor involved .

Comparison with Similar Compounds

2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid can be compared with other similar compounds, such as:

    Cyclohexanecarboxylic acid: Lacks the diisobutylcarbamoyl group, making it less versatile in chemical reactions.

    Diisobutylcarbamoyl derivatives: These compounds have similar functional groups but differ in the core structure, leading to variations in their chemical and biological properties .

Properties

IUPAC Name

2-[bis(2-methylpropyl)carbamoyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO3/c1-11(2)9-17(10-12(3)4)15(18)13-7-5-6-8-14(13)16(19)20/h11-14H,5-10H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPOLLYQYUEDLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)C1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333257
Record name 2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332394-38-4
Record name 2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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